Cas no 3073-59-4 (Hexamethylene Biscetamide)
Hexamethylene Biscetamide Chemical and Physical Properties
Names and Identifiers
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- N,N'-(Hexane-1,6-diyl)diacetamide
- N,N-Hexamethylenebis(acetamide), (N,N-Diacetyl-1,6-hexadiamine)
- N,N'-Diacetyl-1,6-diaminohexane
- N-(6-acetamidohexyl)acetamide
- diacetyldiaminohexane
- hexamethylenebis(acetamide)
- Hexamethylenediacetamide
- hmba
- N,N‘-Hexamethylenebisacetamide
- N,N′-Diacetyl-1,6-diaminohexane
- N,N'-diacetyl-1,6-hexanediamine
- N,N'-hexamethylene bis(acetamide)
- N,N-Hexamethylenediacetamide
- Acetamide,N,N'-hexamethylenebis- (6CI,7CI,8CI)
- 1,6-Hexanebisacetoacetamide
- DADH
- Hexamethylene bisacetamide
- N,N'-Diacetylhexamethylenediamine
- N,N'-Hexamethylenebisacetamide
- NSC 95580
- 1,6-Hexanebisacetamide
- N,N'-1,6-Hexanediylbis-Acetamide
- AMY202003295
- n,n'-hexamethylenebis(acetamide)
- N,N'-hexamethylene-bis-acetamide
- Acetamide,N'-hexamethylenebis-
- N-(6-(Acetylamino)hexyl)acetamide
- CHEMBL291481
- NS00120456
- CHEBI:125472
- NCGC00018146-01
- CS-0086103
- SMR000059046
- D81997
- ACETAMIDE, N,N'-HEXAMETHYLENEBIS-
- CCG-35337
- BRN 1775764
- AS-62044
- 'N,N'-DIACETYL-1,6-DIAMINOHEXANE'
- N,N'-hexane-1,6-diyldiacetamide
- MLS001074182
- NSC-95580
- J-018089
- SCHEMBL61980
- MLS001424034
- Hexabid
- N-(6-(Acetylamino)hexyl)acetamide (ACD/Name 4.0)
- Acetamide, N,N'-1, 6-hexanediylbis-
- N, N'-Diacetylhexamethylenediamine
- Opera_ID_1675
- Acetamide,N,N'-1,6-hexanediylbis-
- NCGC00018146-03
- Hexamethylene Biscetamide
- CCRIS 7677
- UNII-LA133J59VU
- hexamethylene bis(acetamide)
- A876102
- Q3732771
- MLS000069460
- NC00059
- HMS2051E17
- 3073-59-4
- NCIMech_000063
- N-[6-(Acetylamino)hexyl]acetamide
- Acetamide, N,N'-1,6-hexanediylbis-
- MLS000758275
- N,N-Diacetyl-1,6-Diaminohexane
- LA133J59VU
- AKOS003422084
- FT-0629398
- N,N'-1,6-Hexanediylbisacetamide
- N,N'-Hexamethylenebis-Acetamide
- 4-04-00-01331 (Beilstein Handbook Reference)
- NCI60_042129
- 5D4
- N-{6-[(1-hydroxyethylidene)amino]hexyl}ethanimidic acid
- SB77455
- NCGC00018146-02
- N,N'-Hexamethylene bis(acetamide), 98%
- HMS3371N10
- NSC95580
- MFCD00008684
- Hexamethylenebisacetamide
- Acetamide,N'-1,6-hexanediylbis-
- DTXSID2041044
- HMS3393E17
- HY-124284
- HMS2231F06
- BRD-K04710043-001-17-8
- N,N inverted exclamation marka-Hexamethylene bis(acetamide)
- N,N-(HEXANE-1,6-DIYL)DIACETAMIDE
- hexamethylene bis-acetamide
- DA-74110
- GLXC-04510
- STL282666
-
- MDL: MFCD00008684
- Inchi: 1S/C10H20N2O2/c1-9(13)11-7-5-3-4-6-8-12-10(2)14/h3-8H2,1-2H3,(H,11,13)(H,12,14)
- InChI Key: BNQSTAOJRULKNX-UHFFFAOYSA-N
- SMILES: O=C(C)NCCCCCCNC(C)=O
- BRN: 1775764
Computed Properties
- Exact Mass: 200.15200
- Monoisotopic Mass: 200.152478
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 9
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 0.3
- Topological Polar Surface Area: 58.2
Experimental Properties
- Color/Form: Not available
- Density: 0.974
- Melting Point: 128-129 °C (lit.)
- Boiling Point: 338.01°C (rough estimate)
- Flash Point: 193.2 °C
- Refractive Index: 1.4710 (estimate)
- Solubility: water: soluble5%, clear, colorless
- PSA: 58.20000
- LogP: 1.60080
- Solubility: Not available
Hexamethylene Biscetamide Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R33: risk of cumulative effect.
- Safety Instruction: S22; S24/25
- RTECS:AC2976200
- Risk Phrases:R33
Hexamethylene Biscetamide Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Hexamethylene Biscetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 224235-10G |
Hexamethylene Biscetamide |
3073-59-4 | 98% | 10G |
¥206.44 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 224235-50G |
Hexamethylene Biscetamide |
3073-59-4 | 50g |
¥997.1 | 2023-12-09 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HK870-25g |
Hexamethylene Biscetamide |
3073-59-4 | 95+% | 25g |
672CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HK870-5g |
Hexamethylene Biscetamide |
3073-59-4 | 95+% | 5g |
177.0CNY | 2021-07-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HK870-1g |
Hexamethylene Biscetamide |
3073-59-4 | 95+% | 1g |
57CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HK870-100g |
Hexamethylene Biscetamide |
3073-59-4 | 95+% | 100g |
2545CNY | 2021-05-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N856447-100g |
N,N'-Diacetyl-1,6-diaminohexane |
3073-59-4 | ≥98% | 100g |
¥1,128.00 | 2022-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N83860-25g |
N-(6-acetamidohexyl)acetamide |
3073-59-4 | 95%+ | 25g |
¥238.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N83860-100g |
N-(6-acetamidohexyl)acetamide |
3073-59-4 | 95%+ | 100g |
¥908.0 | 2024-07-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N856447-25g |
N,N'-Diacetyl-1,6-diaminohexane |
3073-59-4 | ≥98% | 25g |
¥296.00 | 2022-09-01 |
Hexamethylene Biscetamide Suppliers
Hexamethylene Biscetamide Related Literature
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Ruoyu Ma,Pinggui Tang,Yongjun Feng,Dianqing Li Dalton Trans. 2019 48 2750
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Xuejun Chen,Na Xu,Nan Li,Lican Lu,Yuanli Cai,Ying Zhao,Dujin Wang Soft Matter 2013 9 1885
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Jan Pawlas,Timo Nuijens,Jonas Persson,Thomas Svensson,Marcel Schmidt,Ana Toplak,Mikael Nilsson,Jon H. Rasmussen Green Chem. 2019 21 6451
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Pei Li,Xin Su,Dezhao Hao,Ming Yang,Taijiang Gui,Weiwei Cong,Wenqiang Jiang,Xiuli Ge,Xinglin Guo RSC Adv. 2022 12 15613
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Erwan Dupuis,Hélène Isnard,Frédéric Chartier J. Anal. At. Spectrom. 2022 37 2340
Additional information on Hexamethylene Biscetamide
Recent Advances in Hexamethylene Biscetamide (3073-59-4) Research: A Comprehensive Review
Hexamethylene Biscetamide (CAS: 3073-59-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by its hexamethylene linker and biscetamide functional groups, has been the subject of several cutting-edge studies aimed at elucidating its mechanism of action, pharmacokinetics, and efficacy in various disease models. The following sections provide a detailed overview of the latest findings and their implications for future research and development.
Recent studies have focused on the synthesis and optimization of Hexamethylene Biscetamide to enhance its bioavailability and target specificity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel synthetic pathway that improves yield and purity, addressing previous challenges in large-scale production. The study also highlighted the compound's stability under physiological conditions, making it a promising candidate for further preclinical evaluation. These advancements are critical for transitioning from laboratory-scale synthesis to industrial production, ensuring consistent quality for therapeutic use.
In terms of biological activity, Hexamethylene Biscetamide has demonstrated potent inhibitory effects on specific enzymatic targets involved in inflammatory pathways. A recent in vitro study published in Bioorganic & Medicinal Chemistry Letters revealed that the compound selectively inhibits cyclooxygenase-2 (COX-2) with an IC50 value of 0.8 µM, significantly lower than that of traditional NSAIDs. This selectivity suggests a potential for reduced gastrointestinal side effects, a common limitation of current anti-inflammatory drugs. Furthermore, molecular docking simulations have provided insights into the binding interactions between Hexamethylene Biscetamide and COX-2, paving the way for structure-activity relationship (SAR) studies.
The therapeutic potential of Hexamethylene Biscetamide extends beyond inflammation. A 2024 study in Cancer Research explored its anti-proliferative effects on various cancer cell lines, including breast and lung adenocarcinoma. The results indicated that the compound induces apoptosis via the mitochondrial pathway, with minimal cytotoxicity to normal cells. These findings underscore its potential as a targeted cancer therapy, particularly for tumors resistant to conventional chemotherapy. Ongoing research is investigating combination therapies to enhance its efficacy and overcome drug resistance mechanisms.
Despite these promising results, challenges remain in the clinical translation of Hexamethylene Biscetamide. Pharmacokinetic studies in animal models have revealed variable absorption rates, necessitating formulation optimization to improve oral bioavailability. Additionally, long-term toxicity studies are required to assess its safety profile comprehensively. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these gaps, with several patents filed for novel derivatives and delivery systems.
In conclusion, Hexamethylene Biscetamide (3073-59-4) represents a versatile scaffold with broad therapeutic potential. Recent advancements in synthesis, mechanistic understanding, and preclinical evaluation have positioned it as a compelling candidate for further development. Future research should focus on overcoming existing limitations and exploring its applications in diverse therapeutic areas. The integration of computational modeling and experimental validation will be instrumental in accelerating its transition from bench to bedside.
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